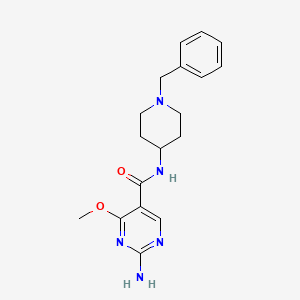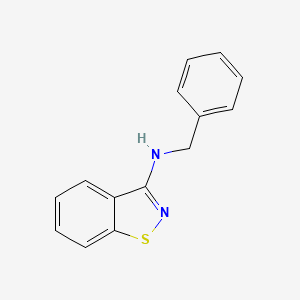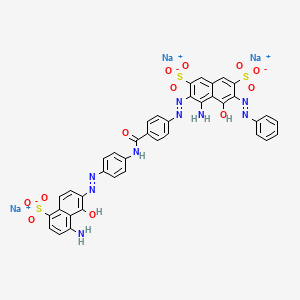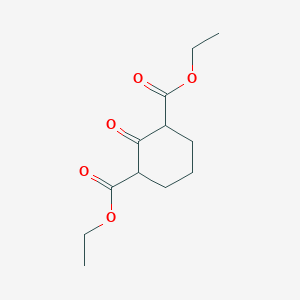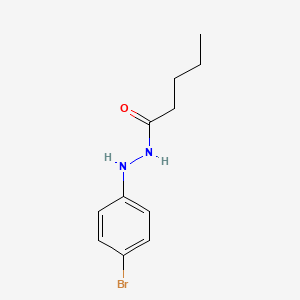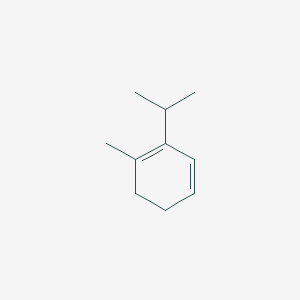
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a naturally occurring constituent of various essential oils, including tea tree oil and eucalyptus oil . It is characterized by its pleasant aroma and is commonly used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the isomerization of limonene, another monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride .
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources like essential oils. Steam distillation is a widely used method for this purpose. The essential oil is subjected to steam, which carries the volatile compounds, including this compound, into a condenser where they are collected .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as terpinolene and p-cymene.
Reduction: Hydrogenation of the compound can yield saturated hydrocarbons like menthane.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Terpinolene, p-cymene.
Reduction: Menthane.
Substitution: Halogenated derivatives such as chloroterpinene.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in natural preservatives.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
α-Phellandrene: Another monoterpene with similar structural features but differing in the position of double bonds.
β-Phellandrene: Isomeric with α-phellandrene, differing in the position of double bonds.
Terpinolene: An isomer with a different arrangement of double bonds.
p-Cymene: A related compound formed through the oxidation of α-terpinene
Uniqueness: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene is unique due to its specific double bond arrangement, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its pleasant aroma make it particularly valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
72188-50-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h5,7-8H,4,6H2,1-3H3 |
InChI-Schlüssel |
GOHKWTPIXGMSBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CCC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


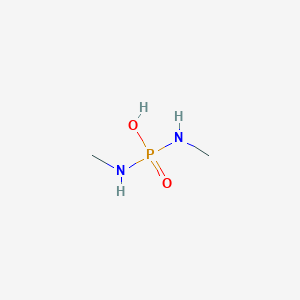
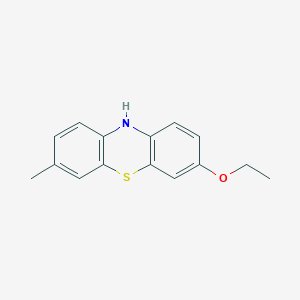
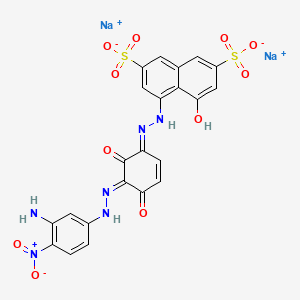
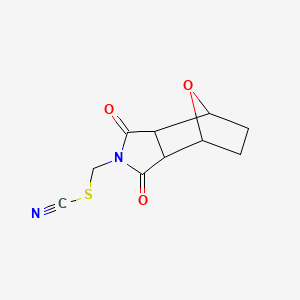
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
